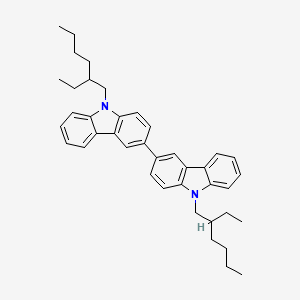
9,9'-(2-Ethylhexyl)-9H,9'H-3,3'bicarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-(2-Ethylhexyl)-9H,9’H-3,3’bicarbazole: is a compound belonging to the class of carbazole derivatives. Carbazoles are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This particular compound features a 2-ethylhexyl group attached to the nitrogen atoms of the carbazole rings, enhancing its solubility and processability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(2-Ethylhexyl)-9H,9’H-3,3’bicarbazole typically involves the following steps:
N-Alkylation of Carbazole: The initial step involves the alkylation of carbazole with 2-ethylhexyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Oxidative Coupling: The N-alkylated carbazole undergoes oxidative coupling using an oxidizing agent such as ferric chloride (FeCl3) or potassium persulfate (K2S2O8) in an organic solvent like chloroform or dichloromethane. This step forms the bicarbazole structure.
Industrial Production Methods: Industrial production of 9,9’-(2-Ethylhexyl)-9H,9’H-3,3’bicarbazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced carbazole derivatives.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents like halogens or nitro groups can be introduced onto the carbazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), organic solvents (e.g., dichloromethane).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, catalysts like iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitro-substituted carbazole derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Conducting Polymers: It serves as a monomer in the synthesis of conducting polymers for use in electronic devices.
Biology:
Fluorescent Probes: The compound’s fluorescent properties make it useful in the design of fluorescent probes for biological imaging and diagnostics.
Medicine:
Drug Development: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Dye and Pigment Production: The compound is used in the synthesis of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 9,9’-(2-Ethylhexyl)-9H,9’H-3,3’bicarbazole is primarily related to its electronic properties. The compound can interact with molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions enable it to participate in charge transport processes, making it valuable in electronic applications. Additionally, its fluorescent properties are attributed to the conjugated π-electron system, which allows for efficient absorption and emission of light.
Comparison with Similar Compounds
9,9-Bis(2-ethylhexyl)-2,7-divinyl-9H-fluorene: This compound shares the 2-ethylhexyl group but differs in the core structure, which is based on fluorene rather than carbazole.
Di(2-ethylhexyl)phosphoric acid: Another compound with the 2-ethylhexyl group, but it is an organophosphorus compound used in solvent extraction processes.
Uniqueness:
Electronic Properties: The unique electronic properties of 9,9’-(2-Ethylhexyl)-9H,9’H-3,3’bicarbazole, attributed to the carbazole core, make it particularly valuable in organic electronics and optoelectronic devices.
Fluorescent Properties: Its strong fluorescence and ability to form stable films enhance its applicability in biological imaging and diagnostics.
Properties
Molecular Formula |
C40H48N2 |
|---|---|
Molecular Weight |
556.8 g/mol |
IUPAC Name |
9-(2-ethylhexyl)-3-[9-(2-ethylhexyl)carbazol-3-yl]carbazole |
InChI |
InChI=1S/C40H48N2/c1-5-9-15-29(7-3)27-41-37-19-13-11-17-33(37)35-25-31(21-23-39(35)41)32-22-24-40-36(26-32)34-18-12-14-20-38(34)42(40)28-30(8-4)16-10-6-2/h11-14,17-26,29-30H,5-10,15-16,27-28H2,1-4H3 |
InChI Key |
TTZNNDYEAIMUAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC(CC)CCCC)C6=CC=CC=C61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















